L-NAME competitively inhibits NOS by occupying the substrate binding site, thereby limiting the availability of L-arginine for NO synthesis. This property makes L-NAME a valuable tool for studying the role of NO in various biological systems. Researchers have used L-NAME to investigate the involvement of NO in:
While L-NAME is primarily used as a NOS inhibitor, research suggests it may have other potential applications:
L-Arginine methyl ester dihydrochloride is a derivative of the amino acid L-arginine, chemically classified as a methyl ester. Its chemical formula is C₇H₁₆N₄O₂·2HCl, and it possesses a molecular weight of approximately 261.15 g/mol. This compound appears as a white to pale yellow crystalline powder and is primarily utilized in biochemical research and pharmaceutical applications .
The primary proposed mechanism of action for L-NAME.2HCl is its role in NO production. L-arginine is a precursor for NO synthesis by nitric oxide synthase (NOS) enzymes. L-NAME.2HCl, due to its structural similarity to L-arginine, can compete with it as a substrate for NOS. This competition can lead to decreased NO production, potentially affecting various physiological processes regulated by NO, such as blood pressure, immune function, and wound healing [].
L-Arginine methyl ester dihydrochloride exhibits significant biological activity due to its role as a precursor for nitric oxide synthesis. Nitric oxide is vital for vascular regulation, neurotransmission, and immune responses. The compound has been studied for its potential effects on:
The synthesis of L-Arginine methyl ester dihydrochloride typically involves the following steps:
This method allows for high purity yields suitable for laboratory applications .
L-Arginine methyl ester dihydrochloride finds various applications across different fields:
Several compounds share structural similarities or biological functions with L-Arginine methyl ester dihydrochloride. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-Arginine | Parent amino acid | Direct precursor for nitric oxide synthesis |
N-Nitro-L-Arginine Methyl Ester | Structural analog | Nonselective inhibitor of nitric oxide synthase |
L-Citrulline | Related amino acid | Precursor for arginine synthesis; no direct methylation |
L-Norvaline | Non-natural amino acid | Inhibits arginase activity, affecting arginine metabolism |
L-Arginine methyl ester dihydrochloride is unique due to its specific methylation at the arginine side chain, which alters its solubility and biological activity compared to these similar compounds. This modification enhances its stability and bioavailability while influencing its pharmacodynamics .
L-Arginine methyl ester dihydrochloride belongs to the class of α-amino acid esters, characterized by the esterification of the carboxyl group and protonation of the amino and guanidino groups. Its IUPAC name is methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate dihydrochloride, reflecting its chiral center at the second carbon and the presence of a guanidino group. The molecular formula C₇H₁₈Cl₂N₄O₂ corresponds to a molecular weight of 261.15 g/mol.
Property | Value | Source |
---|---|---|
Melting Point | ~190°C (decomposition) | |
Optical Rotation (α) | +21° (c=2.5 in methanol) | |
Solubility | Water, methanol, ethanol | |
Hygroscopicity | High |
The crystal structure reveals ionic interactions between the protonated amino groups and chloride counterions, stabilizing the compound under physiological conditions.
The synthesis of arginine derivatives began in the early 20th century, driven by the need to modulate the bioavailability of amino acids for metabolic studies. L-Arginine itself was first isolated in 1886, but its esterified forms gained prominence in the 1990s with the discovery of nitric oxide synthase (NOS) isoforms. Researchers sought analogs that could competitively inhibit NOS without being metabolized, leading to the development of L-arginine methyl ester dihydrochloride as a stable substrate and inhibitor.
This compound’s primary significance lies in its dual role:
L-Arginine methyl ester dihydrochloride possesses the molecular formula C₇H₁₈Cl₂N₄O₂, representing the dihydrochloride salt form of the methyl ester derivative of the amino acid L-arginine [1] [2]. The compound has a molecular weight of 261.15 grams per mole [1] [5] [16]. The Chemical Abstracts Service registry number for this compound is 26340-89-6 [1] [2] [5].
The structural framework consists of a pentanoic acid backbone with an amino group at the second carbon position and a guanidinium group attached to the fifth carbon through an amino linkage [4] [6]. The carboxyl group has been converted to a methyl ester, while two hydrochloride molecules are associated with the basic nitrogen centers [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate dihydrochloride [4] [5] [16].
The linear formula representation shows HN=C(NH₂)NH(CH₂)₃CH(NH₂)COOCH₃ · 2HCl, illustrating the connectivity between the guanidinium group, the pentyl chain, the amino acid backbone, and the ester functionality [1] [23]. The Simplified Molecular Input Line Entry System notation is represented as COC(=O)C@@HCCCN=C(N)N.Cl.Cl, which encodes the stereochemical configuration and connectivity [5] [16].
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₈Cl₂N₄O₂ | [1] [2] |
Molecular Weight | 261.15 g/mol | [1] [5] |
CAS Number | 26340-89-6 | [1] [2] |
MDL Number | MFCD00038948 | [5] [22] |
Beilstein Number | 4159929 | [1] [16] |
L-Arginine methyl ester dihydrochloride exhibits stereochemical complexity centered on the alpha carbon of the amino acid residue [4] [6]. The compound possesses the L-configuration, corresponding to the (S)-absolute configuration according to the Cahn-Ingold-Prelog priority rules [4] [6]. This stereochemical assignment is consistent with the naturally occurring L-arginine amino acid from which it is derived [9].
The International Chemical Identifier Key for this compound is XQYZOBNLCUAXLF-XRIGFGBMSA-N, where the stereochemical descriptor indicates the specific spatial arrangement of substituents around the chiral center [4] [6]. The asymmetric carbon at position 2 of the pentanoic acid backbone maintains the same absolute configuration as found in the parent amino acid [9].
The guanidinium functional group exists in a planar configuration due to resonance delocalization of the positive charge across the three nitrogen atoms [21] [26]. This structural feature contributes to the compound's ionic character and influences its physicochemical properties [21]. The methyl ester group adopts the typical tetrahedral geometry around the carbon center, with the ester oxygen maintaining sp² hybridization [19].
L-Arginine methyl ester dihydrochloride typically appears as white to pale yellow crystalline powder or crystals [4] [6] [10]. The compound exhibits a crystalline structure that reflects the ionic nature of the dihydrochloride salt [11] [15]. The crystal habit is characterized by the formation of discrete crystalline particles that can range from fine powder to larger crystalline formations depending on the preparation conditions [4] [11].
The compound demonstrates hygroscopic properties, meaning it readily absorbs moisture from the atmospheric environment [16] [22] [27]. This characteristic necessitates careful storage conditions to maintain the integrity of the crystalline structure and prevent degradation [28]. The hygroscopic nature is attributed to the presence of the ionic chloride groups and the polar functional groups within the molecular structure [27] [28].
The melting point of L-Arginine methyl ester dihydrochloride occurs at approximately 190-192°C with decomposition [5] [16] [24]. Some sources report the decomposition temperature as approximately 190°C [5] [16], while others specify a slightly higher range of 192°C [24]. The decomposition process accompanies melting, indicating that the compound undergoes thermal degradation rather than clean melting [5] [16].
Thermal analysis studies of related guanidinium compounds provide insight into the decomposition mechanisms of such structures [30]. The thermal decomposition of guanidinium salts typically involves complex processes including dehydrochlorination and breakdown of the guanidinium moiety [30]. The relatively high decomposition temperature reflects the ionic interactions between the protonated amino groups and the chloride counterions [30].
Thermal Property | Value | Source |
---|---|---|
Melting Point | ~190°C (decomposition) | [5] [16] |
Alternative Value | 192°C | [24] |
Thermal Behavior | Decomposition upon melting | [5] [16] |
L-Arginine methyl ester dihydrochloride exhibits high solubility in water, reflecting its ionic nature and polar functional groups [12] [37]. The compound demonstrates good solubility in polar protic solvents, particularly alcohols such as methanol [4] [6] [20]. The presence of the dihydrochloride salt form significantly enhances the water solubility compared to the free base form [27].
The solubility characteristics follow the general principle that polar compounds dissolve preferentially in polar solvents [37]. The guanidinium group, amino group, and ester functionality all contribute to the polar character of the molecule [12]. The ionic nature imparted by the hydrochloride groups further increases the affinity for polar solvents [37].
Solubility in organic solvents varies depending on the polarity and hydrogen bonding capacity of the solvent [13] [37]. Methanol and other lower alcohols provide good solvation for the compound due to their ability to form hydrogen bonds with the ionic and polar groups [13]. The compound shows limited solubility in non-polar organic solvents due to the mismatch between the polar ionic structure and the non-polar solvent environment [37].
Infrared spectroscopic analysis of L-Arginine methyl ester dihydrochloride reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [14] [21]. The guanidinium group exhibits distinctive infrared signatures that can be used for structural confirmation [21] [26]. The analysis provides valuable information about the hydrogen bonding patterns and ionic interactions within the crystal structure [14].
The amino groups typically show characteristic N-H stretching vibrations in the region around 3200-3400 cm⁻¹ [21] [26]. The ester carbonyl group produces a strong absorption band around 1700-1750 cm⁻¹, which is diagnostic for the methyl ester functionality [21]. The guanidinium group contributes specific absorption patterns that reflect the delocalized positive charge across the nitrogen atoms [21] [26].
Infrared spectroscopy of related arginine compounds has demonstrated the sensitivity of vibrational frequencies to the ionic state and hydrogen bonding environment [21] [26]. The presence of the hydrochloride groups influences the overall spectroscopic pattern through ionic interactions and modified hydrogen bonding networks [21].
Nuclear magnetic resonance spectroscopy provides detailed structural information about L-Arginine methyl ester dihydrochloride through analysis of both proton and carbon-13 nuclei [17] [18] [19]. The technique is particularly valuable for confirming the molecular structure and assessing the purity of the compound [10] [17].
Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the different hydrogen environments within the molecule [19] [33]. The methyl ester group typically appears as a singlet around 3.7-3.9 ppm in deuterium oxide solutions [19]. The alpha hydrogen adjacent to the amino and ester groups shows characteristic coupling patterns that confirm the amino acid structure [33].
The guanidinium group hydrogens exhibit distinctive chemical shifts that reflect the electron-withdrawing effect of the positively charged group [18] [19]. The methylene hydrogens of the pentyl chain appear as complex multiplets due to coupling with adjacent protons [19] [33]. Carbon-13 nuclear magnetic resonance provides complementary information about the carbon framework and confirms the ester carbonyl carbon position [33].
NMR Signal | Chemical Shift (ppm) | Assignment | Source |
---|---|---|---|
Methyl ester | 3.7-3.9 | -OCH₃ | [19] |
Ester carbonyl | 168-170 | C=O | [33] |
Alpha carbon | ~53 | CHN | [33] |
L-Arginine methyl ester dihydrochloride exhibits measurable optical activity due to the presence of the chiral center at the alpha carbon position [4] [6] [20]. The specific rotation has been determined as [α]²⁰ᴅ = +21° ± 1° when measured at a concentration of 2.5 grams per 100 milliliters in methanol [4] [6] [16]. This positive rotation indicates dextrorotatory behavior under the specified measurement conditions [22].
Alternative measurements report the specific rotation as +21 ± 2° at a concentration of 1 gram per 100 milliliters in methanol [8] [20]. The consistency of these values across different sources confirms the reliability of the optical rotation measurement for this compound [4] [6] [20]. The magnitude of the rotation reflects the stereochemical purity and the influence of the surrounding functional groups on the chiral environment [22].
The chirality of L-Arginine methyl ester dihydrochloride originates from the asymmetric carbon center at position 2 of the amino acid backbone [9] [14]. This chiral center maintains the same absolute configuration as the naturally occurring L-arginine amino acid from which the compound is derived [9]. The (S)-configuration corresponds to the L-designation used in amino acid nomenclature [4] [9].
The chiral environment influences the physical and chemical properties of the compound, including its interaction with other chiral molecules and its behavior in asymmetric chemical reactions [14] [19]. The preservation of stereochemical integrity during the esterification and salt formation processes is essential for maintaining the biological and chemical properties associated with the L-configuration [14].
The compound exists as a single enantiomer under normal conditions, with no racemization observed during typical storage and handling procedures [14] [19]. The stability of the chiral center reflects the absence of strongly acidic or basic conditions that might promote epimerization [25]. This stereochemical stability is important for applications requiring enantiopure compounds [14] [19].
Optical Property | Value | Conditions | Source |
---|---|---|---|
Specific Rotation | +21° ± 1° | c=2.5, MeOH, 20°C | [4] [6] |
Alternative Value | +21 ± 2° | c=1.0, MeOH, 20°C | [20] |
Absolute Configuration | (S) | Alpha carbon | [4] [9] |
Amino Acid Designation | L | Standard nomenclature | [9] |